molecular formula C7H7ClN2O B1581245 4-Chlorobenzohydrazide CAS No. 536-40-3

4-Chlorobenzohydrazide

Cat. No. B1581245
CAS RN: 536-40-3
M. Wt: 170.59 g/mol
InChI Key: PKBGHORNUFQAAW-UHFFFAOYSA-N
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Description

4-Chlorobenzohydrazide (4-CBH) is a widely used chemical compound in scientific research. It is a white crystalline solid that is readily soluble in water and most organic solvents. 4-CBH is widely used as a reagent in organic syntheses and has been found to have a variety of applications in the fields of biochemistry, medicinal chemistry, and pharmacology.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmaceutical and Biological Evaluations .

Summary of the Application

4-Chlorobenzohydrazide is used as a source of amine in the synthesis of Schiff base derivatives, which have been found to exhibit antimicrobial activity .

Methods of Application or Experimental Procedures

The synthesis involves using 4-chlorobenzohydrazide as a source of amine and substituted aromatic aldehydes as a carbonyl source. The reaction is catalyzed by concentrated hydrochloric acid at room temperature .

Results or Outcomes

The synthesized 4-chlorobenzohydrazide derivatives were screened for antimicrobial activity against S. aureus, E. coli, and A. niger .

Crystal Structure Analysis

Specific Scientific Field

This application is in the field of Chemical Crystallography .

Summary of the Application

4-Chlorobenzohydrazide is used in the synthesis of hydrazone compounds, which are then structurally characterized using X-ray determination .

Methods of Application or Experimental Procedures

The synthesis involves reactions of 4-chlorobenzohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzaldehyde, respectively, to afford two isostructural hydrazone compounds .

Results or Outcomes

The structures of the synthesized compounds were confirmed by their elemental analysis, m.p., IR, and electronic spectra .

Preparation of Rod-Shaped Mesogenic Hydrazide Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

4-Chlorobenzohydrazide is used in the preparation of rod-shaped mesogenic hydrazide derivatives .

Methods of Application or Experimental Procedures

The synthesis involves a Schotten-Baumann reaction with 4- n -alkoxybenzoyl chloride .

Results or Outcomes

The resulting rod-shaped mesogenic hydrazide derivatives are obtained .

Synthesis of Hydrazone Compounds

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

4-Chlorobenzohydrazide is used in the synthesis of various hydrazone compounds .

Methods of Application or Experimental Procedures

The synthesis involves reactions of 4-chlorobenzohydrazide with various aldehydes to afford hydrazone compounds .

Results or Outcomes

The resulting hydrazone compounds are obtained .

Antitumor Properties

Specific Scientific Field

This application is in the field of Pharmaceutical and Biological Evaluations .

Summary of the Application

4-Chlorobenzohydrazide has been studied for its potential antitumor properties .

Methods of Application or Experimental Procedures

The methods involve using 4-Chlorobenzohydrazide in various chemical processes to study its potential antitumor properties .

Results or Outcomes

The results of these studies are ongoing, and further research is needed to fully understand the antitumor properties of 4-Chlorobenzohydrazide .

Production of Dyes and Pharmaceuticals

Specific Scientific Field

This application is in the field of Chemical Industry .

Summary of the Application

4-Chlorobenzohydrazide has been used in the production of dyes and pharmaceuticals .

Methods of Application or Experimental Procedures

The methods involve using 4-Chlorobenzohydrazide as a reagent in organic synthesis, offering a versatile platform for the introduction of chlorine and hydrazide moieties into different molecules .

Results or Outcomes

The resulting products are used in the production of dyes and pharmaceuticals .

properties

IUPAC Name

4-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBGHORNUFQAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201817
Record name 4-Chlorobenzohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzohydrazide

CAS RN

536-40-3
Record name 4-Chlorobenzoic acid hydrazide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzohydrazide
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Record name 4-Chlorobenzhydrazide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54990
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Record name 4-Chlorobenzohydrazide
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Record name 4-chlorobenzohydrazide
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Synthesis routes and methods

Procedure details

p-Chlorobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-chlorobenzoyl chloride with hydrazine to form p-chlorobenzoylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
Name
p-Chlorobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
Y Lei, TZ Li, C Fu, XL Guan, Y Tan - Journal of Chemical Crystallography, 2011 - Springer
… A methanol solution (20 mL) of 4-chlorobenzohydrazide (1.7 g, 0.01 mol) was added to a methanol solution (20 mL) of 4-hydroxy-3-nitrobenzaldehyde (1.7 g, 0.01 mol). The mixture was …
Number of citations: 9 link.springer.com
XL Wang, ZL You, C Wang - Journal of Chemical Crystallography, 2011 - Springer
Reactions of 4-chlorobenzohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzaldehyde, respectively, afforded two isostructural hydrazone …
Number of citations: 18 link.springer.com
HT Huang, HY Wu - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
… It was obtained by the condensation of 4-methoxybenzaldehyde with 4-chlorobenzohydrazide. In the CMB molecule, the dihedral angle between the two benzene rings is 50.1 (3). The …
Number of citations: 13 scripts.iucr.org
JT Mague, SK Mohamed, M Akkurt… - … Section E: Structure …, 2014 - scripts.iucr.org
… The compound was prepared by refluxing a mixture of 4-chlorobenzohydrazide (1 mmol, 171 mg)) with 2-chlorobenzaldehyde (1 mmol, 141 mg) in ethanol (30 mL) for 5h in the …
Number of citations: 5 scripts.iucr.org
GB Cao - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… The title compound, C 14 H 10 ClN 3 O 4 , was synthesized by the reaction of 5-hydroxy-2-nitrobenzaldehyde with an equimolar quantity of 4-chlorobenzohydrazide in methanol. The …
Number of citations: 4 scripts.iucr.org
GB Cao - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… The title compound, C 14 H 10 Cl 2 N 2 O, was synthesized by the reaction of 2-chlorobenzaldehyde with an equimolar quantity of 4-chlorobenzohydrazide in methanol. The molecule …
Number of citations: 1 scripts.iucr.org
S Veeramanikandan, HB Sherine - Int J Nano Corr Sci and Engg, 2015 - academia.edu
… In the present study, 4-chlorobenzohydrazide with different aldehydes are key building blocks for the synthesis of Schiff base. Further the synthesized compounds were characterized …
Number of citations: 2 www.academia.edu
I Saraogi, BHM Mruthyunjayaswamy… - … Section E: Structure …, 2002 - scripts.iucr.org
(IUCr) 4-Chlorobenzohydrazide … This, on further reaction with hydrazine hydrate in ethanol under reflux conditions for 6 h, yielded 4-chlorobenzohydrazide. Crystallization from …
Number of citations: 10 scripts.iucr.org
HY Wu - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… The title compound, C 15 H 13 ClN 2 O 2 , was prepared by the reaction of 3-methoxybenzaldehyde and 4-chlorobenzohydrazide in methanol. The asymmetric unit consists of two …
Number of citations: 3 scripts.iucr.org
Z Wang, F Zhi, R Wang, L Xue, Y Zhang… - Journal of the Chilean …, 2013 - SciELO Chile
… Materials and Methods: 4-Diethylaminosalicylaldehyde, 2-hydroxybenzohydrazide,4-methoxybenzohydrazide, and 4-chlorobenzohydrazide were obtained commercially from Lancaster …
Number of citations: 5 www.scielo.cl

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